2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative and an appropriate diketone to form the pyrazole ring.
Pyrimidine Ring Construction: Using a suitable precursor, such as a β-ketoester, to construct the pyrimidine ring through cyclization reactions.
Introduction of the Trifluoromethyl Group: Incorporating the trifluoromethyl group via nucleophilic substitution or other suitable methods.
Amidation: Finally, coupling the pyrazole and pyrimidine intermediates through amidation reactions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-chloropyrimidine-4-carboxamide
- 2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-methylpyrimidine-4-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide distinguishes it from similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-8-15(25(24-10)12-6-4-3-5-7-12)23-16(26)13-9-14(17(18,19)20)22-11(2)21-13/h3-9H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHZLASOWUCYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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